2-(Piperazin-1-yl)propane-1,3-diol
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Overview
Description
2-(Piperazin-1-yl)propane-1,3-diol is a chemical compound that features a piperazine ring attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)propane-1,3-diol typically involves the reaction of piperazine with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the epoxide ring of epichlorohydrin, followed by ring opening and subsequent formation of the diol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
2-(Piperazin-1-yl)ethanol: Shorter carbon chain.
3-(Piperazin-1-yl)propane-1,2-diol: Different position of the hydroxyl groups.
Uniqueness
2-(Piperazin-1-yl)propane-1,3-diol is unique due to its specific arrangement of the piperazine ring and diol groups, which can confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-piperazin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H16N2O2/c10-5-7(6-11)9-3-1-8-2-4-9/h7-8,10-11H,1-6H2 |
InChI Key |
AMFWGESGXYAPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CO)CO |
Origin of Product |
United States |
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